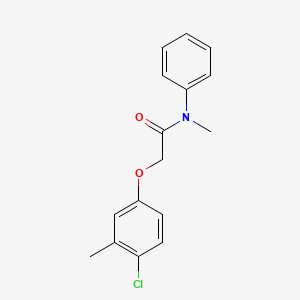
2-(3-ethyl-2,4-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethyl-2,4-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one, commonly known as EDBT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EDBT is a member of the benzothiophene family and has a molecular weight of 345.4 g/mol.
Mecanismo De Acción
The mechanism of action of EDBT is not well understood, but it is believed to involve the interaction of the compound with the electron transport chain in cells. EDBT has been shown to increase the activity of mitochondrial enzymes, which may lead to an increase in ATP production and cell metabolism.
Biochemical and Physiological Effects
EDBT has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EDBT can induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, EDBT has been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EDBT in lab experiments is its high purity and stability. EDBT has been synthesized and characterized using various analytical techniques, ensuring that it is of high quality and suitable for use in experiments. However, one of the limitations of using EDBT is its relatively low solubility in common organic solvents, which may make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research on EDBT. One area of interest is in the development of new organic semiconductors for use in electronic devices. EDBT has shown promise in this area, but further research is needed to optimize its properties and improve its performance. Additionally, further studies are needed to understand the mechanism of action of EDBT and its potential applications in the treatment of various diseases. Overall, EDBT is a promising compound that has the potential to make significant contributions to various scientific fields.
Métodos De Síntesis
The synthesis of EDBT involves the reaction of 2-hydroxybenzaldehyde and 3-ethyl-2,4-dimethoxythiophene in the presence of a catalyst. This reaction leads to the formation of a Schiff base, which is then cyclized to form EDBT. The synthesis of EDBT has been optimized to yield a high purity product, and the compound has been characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
EDBT has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research is in the development of organic semiconductors for use in electronic devices. EDBT has been shown to have excellent electron-transporting properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Propiedades
IUPAC Name |
(2E)-2-[(3-ethyl-2,4-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3S/c1-4-13-15(21-2)10-9-12(19(13)22-3)11-17-18(20)14-7-5-6-8-16(14)23-17/h5-11H,4H2,1-3H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXZZWYLKBUKRX-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1OC)C=C2C(=O)C3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1OC)/C=C/2\C(=O)C3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethyl-2,4-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5763126.png)

![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)


![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)